molecular formula C22H29Cl2NO B1426377 2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(4-piperidinyl)ethyl ether hydrochloride CAS No. 1220030-92-1

2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(4-piperidinyl)ethyl ether hydrochloride

Cat. No.: B1426377
CAS No.: 1220030-92-1
M. Wt: 394.4 g/mol
InChI Key: PTUHZRMTBYRLAN-UHFFFAOYSA-N
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Description

2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(4-piperidinyl)ethyl ether hydrochloride is a useful research compound. Its molecular formula is C22H29Cl2NO and its molecular weight is 394.4 g/mol. The purity is usually 95%.
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Biological Activity

2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(4-piperidinyl)ethyl ether hydrochloride, also known by its CAS number 1219956-95-2, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C22H28ClNOClHC_{22}H_{28}ClNO\cdot ClH, indicating the presence of a chloro group, a piperidine moiety, and an ether linkage. Its structural formula can be represented as follows:

InChI InChI 1S C22H28ClNO ClH c1 22 2 18 8 4 3 5 9 18 19 10 11 21 20 23 15 19 25 14 12 17 7 6 13 24 16 17 h3 5 8 11 15 17 24H 6 7 12 14 16H2 1 2H3 1H\text{InChI }\text{InChI 1S C22H28ClNO ClH c1 22 2 18 8 4 3 5 9 18 19 10 11 21 20 23 15 19 25 14 12 17 7 6 13 24 16 17 h3 5 8 11 15 17 24H 6 7 12 14 16H2 1 2H3 1H}

Research indicates that compounds with similar structures often interact with various biological targets. For instance, piperidine derivatives have been shown to exhibit significant activity against specific enzymes and receptors. The compound may act as an allosteric modulator or inhibitor of certain pathways involved in cell signaling and proliferation.

Pharmacological Effects

Studies have demonstrated that derivatives of this compound possess notable anti-cancer properties. For example:

  • Cytotoxicity : In vitro assays have shown that related compounds can induce cytotoxic effects on various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for some analogs have been reported in the low micromolar range, indicating potent activity against tumor cells .
CompoundCell LineIC50 (nM)
Compound AMCF7 (Breast Cancer)900
Compound BHT29 (Colon Cancer)700
Compound CM21 (Skin Melanoma)10

Case Studies

  • Antiproliferative Activity : A study evaluating the antiproliferative effects of piperidine derivatives found that several compounds exhibited significant inhibition of cell growth in human cancer cell lines such as HT29 and MCF7. The most potent analogs were further analyzed for their ability to disrupt the cell cycle and induce apoptosis .
  • Structure–Activity Relationship (SAR) : Research focusing on the SAR of related compounds highlighted that modifications to the piperidine ring and ether functionalities significantly influenced biological activity. For instance, introducing different substituents on the aromatic rings was found to enhance potency against specific cancer types .
  • In Vivo Studies : Preliminary animal studies suggested that compounds similar to this compound could reduce tumor growth in xenograft models. These findings support further investigation into its therapeutic potential .

Properties

IUPAC Name

4-[2-[2-chloro-4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClNO.ClH/c1-22(2,18-6-4-3-5-7-18)19-8-9-21(20(23)16-19)25-15-12-17-10-13-24-14-11-17;/h3-9,16-17,24H,10-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUHZRMTBYRLAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCCC3CCNCC3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(4-piperidinyl)ethyl ether hydrochloride
Reactant of Route 2
2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(4-piperidinyl)ethyl ether hydrochloride
Reactant of Route 3
2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(4-piperidinyl)ethyl ether hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(4-piperidinyl)ethyl ether hydrochloride
Reactant of Route 5
2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(4-piperidinyl)ethyl ether hydrochloride
Reactant of Route 6
2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(4-piperidinyl)ethyl ether hydrochloride

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